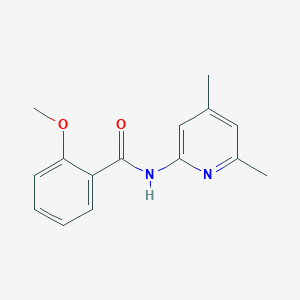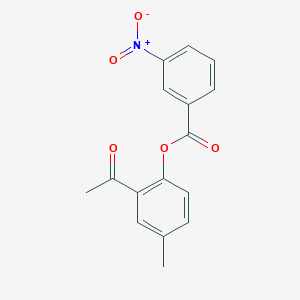
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is a chemical compound that belongs to the piperazine class of drugs. It is commonly used in scientific research as a tool to investigate various biological processes.
Mécanisme D'action
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine acts as a selective agonist for the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of adenylate cyclase, which increases the production of cyclic adenosine monophosphate (cAMP). Increased cAMP levels lead to the activation of protein kinase A (PKA), which regulates various cellular processes. Additionally, 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine inhibits the activity of the protein kinase CK2 by binding to the ATP-binding site of the enzyme.
Biochemical and physiological effects:
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine has been shown to have various biochemical and physiological effects. It has been shown to increase cAMP levels in cells expressing the 5-HT7 receptor, leading to increased PKA activity. It has also been shown to inhibit the activity of the protein kinase CK2, leading to decreased cell proliferation and differentiation. Additionally, it has been shown to modulate the activity of the MAO enzyme, leading to altered neurotransmitter metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine has several advantages for lab experiments. It is a highly selective ligand for the serotonin 5-HT7 receptor, which allows for the investigation of the specific effects of this receptor. Additionally, it has been shown to have good solubility in aqueous solutions, which allows for easy handling and administration. However, one limitation of this compound is its relatively high cost, which may limit its use in some experiments.
Orientations Futures
There are several future directions for the investigation of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine. One area of interest is the investigation of its effects on the 5-HT7 receptor in different cell types and tissues. Additionally, further investigation of its effects on the protein kinase CK2 may provide insights into its potential as an anti-cancer agent. Finally, investigation of its effects on neurotransmitter metabolism may provide insights into its potential as a therapeutic agent for neurological disorders.
Méthodes De Synthèse
The synthesis of 1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine involves the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by the addition of phenylsulfonyl chloride. The resulting product is purified using column chromatography. This method yields a high purity product suitable for scientific research.
Applications De Recherche Scientifique
1-(4-chlorobenzyl)-4-(phenylsulfonyl)piperazine is widely used in scientific research as a tool to investigate various biological processes. It is commonly used as a ligand for the serotonin 5-HT7 receptor, which is involved in the regulation of mood, sleep, and cognition. It is also used as a substrate for the monoamine oxidase (MAO) enzyme, which is involved in the metabolism of neurotransmitters such as dopamine, norepinephrine, and serotonin. Additionally, it has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and differentiation.
Propriétés
IUPAC Name |
1-(benzenesulfonyl)-4-[(4-chlorophenyl)methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S/c18-16-8-6-15(7-9-16)14-19-10-12-20(13-11-19)23(21,22)17-4-2-1-3-5-17/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEFDDUCCOCBTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-4-(phenylsulfonyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-methyl-1-piperidinyl)phenyl]-2-nitrobenzamide](/img/structure/B5764284.png)
![2-(2-isopropylphenoxy)-N-[2-(4-morpholinylmethyl)benzyl]acetamide](/img/structure/B5764288.png)

![4-oxo-4-{[4-(propionyloxy)phenyl]amino}butanoic acid](/img/structure/B5764309.png)
![3-[(5-chloro-2-methylphenyl)amino]-1-(4-chlorophenyl)-2-propen-1-one](/img/structure/B5764313.png)

![N-{[(4-fluorophenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5764335.png)

![5-[(cyclopentylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5764350.png)
![5-(1-methyl-1H-phenanthro[9,10-d]imidazol-2-yl)-2-thiophenecarbaldehyde](/img/structure/B5764353.png)
![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5764355.png)
